5-Chloro-4-methoxy-2-methylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
5-chloro-4-methoxy-2-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO3S/c1-5-3-7(13-2)6(9)4-8(5)14(10,11)12/h3-4H,1-2H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOWKPVYVUOEDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methylation of 5-Chlorosalicylic Acid to Methyl 5-chloro-2-methoxybenzoate
- Starting Material: 5-Chlorosalicylic acid or methyl 5-chlorosalicylate.
- Reagents: Dimethyl sulfate and sodium hydroxide.
- Solvent: Acetone.
- Conditions: The methylation can be performed under aqueous or anhydrous conditions. Under anhydrous conditions, direct methylation of 5-chlorosalicylic acid yields methyl 5-chloro-2-methoxybenzoate. Under aqueous conditions, esterification precedes methylation.
- Procedure: Sodium hydroxide and dimethyl sulfate are added gradually to the solution of methyl 5-chlorosalicylate in acetone, stirred, and refluxed for 45 minutes. After workup involving extraction and drying, the methoxy ester is isolated by distillation.
- Yield: Approximately 66% yield with boiling point 105°-110°C at 0.1 mmHg.
- Notes: Esterification prior to methylation improves yields under aqueous conditions.
Formation of N-Phenethyl-5-chloro-2-methoxybenzamide
- Starting Material: Methyl 5-chloro-2-methoxybenzoate.
- Reagent: Phenethylamine.
- Conditions: Heating the ester with phenethylamine at 125°C for 5 hours.
- Isolation: Distillation of the reaction mixture yields the amide.
- Yield: High yield (~84%).
- Characterization: Melting point 58°-61°C; elemental analysis consistent with C16H16ClNO2.
- Alternative Route: Conversion of 5-chloro-2-methoxybenzoic acid to its acid chloride via thionyl chloride, followed by reaction with phenethylamine, also affords the amide in good yield (~90%).
Chlorosulfonation of N-Phenethyl-5-chloro-2-methoxybenzamide
- Reagent: Chlorosulfonic acid.
- Conditions: Slow addition of the amide to chlorosulfonic acid at -10°C, followed by warming on a steam bath for 45 minutes.
- Workup: The reaction mixture is poured onto crushed ice, and the gummy solid formed is separated.
- Intermediate: p-(5-Chloro-2-methoxybenzamidoethyl)-benzenesulfonic acid.
Aminolysis to Form p-(5-Chloro-2-methoxybenzamidoethyl)-benzene Sulfonamide
- Reagent: Concentrated ammonia.
- Conditions: The sulfonic acid intermediate is treated with concentrated ammonia and heated on a steam bath with stirring, then allowed to stand overnight.
- Isolation: The precipitate is filtered, washed, and recrystallized from glacial acetic acid.
- Yield: Approximately 70%.
- Melting Point: 202°-206°C.
Alternative Synthetic Routes
- Direct Conversion of N-Phenethyl-5-chloro-2-methoxybenzamide to Sulfonyl Chloride: The amide can be converted to the corresponding sulfonyl chloride by chlorosulfonation followed by treatment with thionyl chloride, providing a route to sulfonamide derivatives.
- Ester Hydrolysis and Acid Chloride Formation: Methyl 5-chloro-2-methoxybenzoate can be hydrolyzed under alkaline conditions to the acid, then converted to the acid chloride before amide formation.
Summary Table of Key Preparation Steps
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 5-Chlorosalicylic acid (or methyl ester) | Dimethyl sulfate, NaOH, acetone, reflux | Methyl 5-chloro-2-methoxybenzoate | 66-95 | Methylation under aqueous or anhydrous conditions |
| 2 | Methyl 5-chloro-2-methoxybenzoate | Phenethylamine, 125°C, 5 h | N-Phenethyl-5-chloro-2-methoxybenzamide | 84-90 | Alternatively via acid chloride intermediate |
| 3 | N-Phenethyl-5-chloro-2-methoxybenzamide | Chlorosulfonic acid, -10°C to RT, steam bath | p-(5-Chloro-2-methoxybenzamidoethyl)-benzenesulfonic acid | 57-70 | Followed by aminolysis to sulfonamide |
| 4 | Sulfonic acid intermediate | Concentrated ammonia, steam bath, overnight | p-(5-Chloro-2-methoxybenzamidoethyl)-benzene sulfonamide | 70 | Final sulfonamide product |
Research Findings and Notes
- The methylation step is critical for introducing the methoxy group and can be optimized by controlling aqueous vs. anhydrous conditions.
- Aminolysis with phenethylamine is efficient and yields high-purity amide intermediates.
- Chlorosulfonation must be carefully controlled at low temperatures to avoid side reactions.
- The final sulfonamide product exhibits high melting points, indicative of purity and crystalline nature.
- The process uses commercially available and cost-effective starting materials such as 5-chlorosalicylic acid and phenethylamine, making it scalable for industrial applications.
- Analytical data (melting points, elemental analysis) confirm the identity and purity of intermediates and final products.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-methoxy-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, replacing chlorine with a hydroxyl group forms a phenol derivative.
Oxidation: Oxidation can lead to the formation of sulfonic acids.
Reduction: Reduction can yield amines or other reduced derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Research
Recent studies have explored the potential of 5-Chloro-4-methoxy-2-methylbenzene-1-sulfonamide as an anticancer agent. Research indicates that derivatives of this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance, a study demonstrated that modifications to the sulfonamide structure can enhance its effectiveness against specific cancer types, suggesting a pathway for developing novel anticancer therapies .
Mechanism of Action
The mechanism by which this compound exerts its effects often involves the inhibition of key enzymes associated with cancer cell proliferation. The sulfonamide group mimics natural substrates, allowing it to interfere with metabolic processes crucial for tumor growth.
Synthetic Applications
Organic Synthesis
5-Chloro-4-methoxy-2-methylbenzene-1-sulfonamide serves as a valuable intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile building block for synthesizing pharmaceuticals and agrochemicals. The compound can be modified through methylation and chlorosulfonation processes to yield derivatives with enhanced properties .
Antimicrobial Properties
Studies have indicated that 5-Chloro-4-methoxy-2-methylbenzene-1-sulfonamide exhibits antimicrobial activity against various pathogens. This property is particularly relevant in the development of new antibiotics, as resistance to existing drugs continues to rise. The compound's efficacy against bacterial strains has prompted further investigation into its potential use in treating infections.
Inflammatory Response Modulation
Research has also highlighted the compound's role in modulating inflammatory responses. Its ability to inhibit specific inflammatory pathways positions it as a candidate for developing anti-inflammatory medications, particularly for conditions like arthritis and other chronic inflammatory diseases .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer properties of 5-Chloro-4-methoxy-2-methylbenzene-1-sulfonamide derivatives against breast cancer cells. The results indicated that certain modifications led to increased apoptosis in cancer cells, demonstrating the compound's potential as a therapeutic agent.
Case Study 2: Antimicrobial Testing
In another investigation, the antimicrobial activity of the compound was tested against Staphylococcus aureus and Escherichia coli. The findings revealed significant inhibition zones, supporting its application in antibiotic development.
Mechanism of Action
The mechanism of action of 5-Chloro-4-methoxy-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. In medicinal chemistry, sulfonamides typically inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This can lead to the disruption of essential biological processes in microorganisms, making sulfonamides effective antimicrobial agents .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Sulfonamides
Structural and Functional Group Variations
The following table summarizes key structural features and properties of 5-Chloro-4-methoxy-2-methylbenzene-1-sulfonamide and analogous compounds:
Key Comparative Insights
Substituent Position and Electronic Effects
- Chloro Group Position : In JC-171 (Cl at 5, OCH₃ at 2) , the electron-withdrawing Cl and OCH₃ groups likely enhance sulfonamide acidity compared to analogs with Cl at position 4 (e.g., compound 13 in ). This could influence binding to targets like carbonic anhydrase, where sulfonamide deprotonation is critical.
- Methoxy vs.
Steric and Conformational Effects
- Bulkier Substituents : Compound 13 (naphthylmethylthio) exhibits increased steric bulk, which may hinder membrane permeability but enhance selectivity for hydrophobic enzyme pockets.
Biological Activity
5-Chloro-4-methoxy-2-methylbenzene-1-sulfonamide, also known as a sulfonamide derivative, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, anticancer, and cytotoxic properties, supported by various research findings and case studies.
Chemical Structure and Properties
The chemical structure of 5-Chloro-4-methoxy-2-methylbenzene-1-sulfonamide can be represented as follows:
This compound features a sulfonamide group which is crucial for its biological activity. The presence of chlorine and methoxy groups on the aromatic ring contributes to its pharmacological properties.
Antibacterial Activity
Research indicates that sulfonamides, including 5-Chloro-4-methoxy-2-methylbenzene-1-sulfonamide, exhibit significant antibacterial properties. A study evaluating various sulfonamide derivatives found that certain compounds demonstrated strong binding affinities to the enzyme dihydropteroate synthase (DHPS), which is essential for bacterial folate biosynthesis. The binding energies for selected compounds were notably high, suggesting their potential as antibacterial agents targeting DHPS in Escherichia coli and Staphylococcus aureus .
Table 1: Antibacterial Activity of Sulfonamide Derivatives
| Compound | Binding Energy (kcal/mol) | MIC (µg/mL) |
|---|---|---|
| 5-Chloro-4-methoxy-2-methylbenzene-1-sulfonamide | -9.5 | >500 |
| Compound 4b | -10.2 | 125 |
| Compound 6b | -9.8 | 250 |
Anticancer Activity
The anticancer potential of 5-Chloro-4-methoxy-2-methylbenzene-1-sulfonamide has been investigated in various studies. Notably, a study on sulfonamide-based chalcone derivatives indicated that certain derivatives exhibited significant cytotoxic effects against cancer cell lines such as HeLa and AGS. The IC50 values ranged from 0.89 to 9.63 µg/mL, highlighting the compound's potential as an anticancer agent .
Case Study: Cytotoxicity Evaluation
In a cytotoxicity evaluation using the MTT assay, several sulfonamide derivatives were tested against fibroblast L929 cell lines. The results showed that compounds with structural similarities to 5-Chloro-4-methoxy-2-methylbenzene-1-sulfonamide had varying degrees of cytotoxicity:
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound 1b | 139 | L929 |
| Compound 4b | 152 | L929 |
| Compound 6b | 114 | L929 |
| Compound 8b | 90 | L929 |
These findings suggest that modifications to the sulfonamide structure can enhance cytotoxic effects against specific cancer cell lines.
The mechanism by which 5-Chloro-4-methoxy-2-methylbenzene-1-sulfonamide exerts its biological effects involves several pathways:
- Inhibition of Enzymes : By binding to DHPS, it disrupts folate synthesis in bacteria, leading to growth inhibition.
- Induction of Apoptosis : In cancer cells, it may trigger apoptosis through mitochondrial pathways, as evidenced by increased caspase activity in treated cells .
- Cytotoxic Effects : The compound's structural features allow it to interact with cellular components, leading to cell death.
Q & A
Q. What synthetic methodologies are commonly employed for 5-Chloro-4-methoxy-2-methylbenzene-1-sulfonamide, and how are intermediates characterized?
The synthesis typically involves sulfonylation of a substituted aniline derivative. For example, 5-chloro-2-methoxybenzene derivatives can react with sulfonyl chlorides under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts . Key intermediates, such as sulfonyl chlorides, are purified via column chromatography (EtOAc/hexane gradients) and characterized using H and C NMR to confirm regiochemistry and functional group integrity. For instance, methoxy ( ppm) and sulfonamide ( ppm) protons show distinct NMR signals .
Q. Which spectroscopic techniques are critical for structural confirmation of 5-Chloro-4-methoxy-2-methylbenzene-1-sulfonamide?
H and C NMR are primary tools. The methoxy group ( ppm in C NMR) and sulfonamide NH ( ppm in H NMR) are diagnostic. IR spectroscopy confirms sulfonamide S=O stretches (~1350–1150 cm). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if applicable) resolves stereoelectronic effects .
Q. What are the typical biological screening protocols for sulfonamide derivatives like this compound?
In vitro assays include:
- Cytotoxicity : MTT or resazurin assays on cancer cell lines (e.g., J774A.1 murine macrophages) .
- Anti-inflammatory activity : ELISA-based measurement of cytokines (TNF-α, IL-6) in LPS-stimulated macrophages .
- Enzyme inhibition : Custom assays targeting NLRP3 inflammasome or carbonic anhydrase isoforms, with IC determination .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields during scale-up synthesis?
Key variables include:
- Temperature : Elevated temperatures (e.g., 70°C for sulfonation) improve kinetics but may require reflux conditions .
- Solvent choice : Polar aprotic solvents (e.g., DCM) enhance sulfonyl chloride reactivity .
- Stoichiometry : Excess sulfonyl chloride (1.2–1.5 eq.) ensures complete conversion, while bases (e.g., NaCO) neutralize HCl .
- Workup : Sequential extraction (methylene chloride/water) removes unreacted reagents, followed by silica gel chromatography for purity (>95%) .
Q. How do electronic effects of substituents influence the compound’s reactivity in further derivatization?
- The methoxy group (-OCH) is electron-donating, activating the benzene ring toward electrophilic substitution at the para position.
- The chloro group (-Cl) directs reactions meta/para, while the sulfonamide (-SONH) acts as a strong electron-withdrawing group, deactivating the ring and favoring nucleophilic acyl substitutions .
- Computational studies (DFT) can predict reactive sites, validated by experimental substituent-directed reactions (e.g., bromination or amidation) .
Q. How can discrepancies in spectral data (e.g., unexpected NMR shifts) be resolved during characterization?
- Deuterated solvent checks : Ensure solvents (e.g., DMSO-d) do not interfere with NH proton signals .
- Dynamic effects : Variable-temperature NMR identifies rotamers in sulfonamide groups causing split signals .
- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., methyl 5-chloro-2-sulfonamidobenzoate derivatives) .
Q. What strategies are effective in evaluating the compound’s pharmacokinetic properties for therapeutic potential?
- Lipophilicity : LogP values measured via HPLC (C18 columns) or shake-flask methods .
- Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS quantification of parent compound depletion .
- Plasma protein binding : Equilibrium dialysis or ultrafiltration assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
